4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)-
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Overview
Description
4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)- is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazolidinone Core: This can be achieved by reacting a thiourea derivative with an α-halo acid under basic conditions.
Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with the thiazolidinone core.
Formation of the Isoxazolyl Moiety: This can be synthesized through a cycloaddition reaction involving a nitrile oxide and an alkyne.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidinone core or the isoxazolyl moiety.
Reduction: Reduction reactions can occur at the bromophenyl group or the isoxazolyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dehalogenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-Thiazolidinone Derivatives: Compounds with similar thiazolidinone cores but different substituents.
Isoxazolyl Compounds: Molecules featuring the isoxazolyl moiety with varying functional groups.
Bromophenyl Derivatives: Compounds containing the bromophenyl group with different core structures.
Uniqueness
The uniqueness of 4-Thiazolidinone, 2-(3-bromophenyl)-3-(3-methyl-5-(2-phenylethenyl)-4-isoxazolyl)- lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
84968-50-3 |
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Molecular Formula |
C21H17BrN2O2S |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-3-[3-methyl-5-[(E)-2-phenylethenyl]-1,2-oxazol-4-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H17BrN2O2S/c1-14-20(18(26-23-14)11-10-15-6-3-2-4-7-15)24-19(25)13-27-21(24)16-8-5-9-17(22)12-16/h2-12,21H,13H2,1H3/b11-10+ |
InChI Key |
FLTCQYJGBVJBLV-ZHACJKMWSA-N |
Isomeric SMILES |
CC1=NOC(=C1N2C(SCC2=O)C3=CC(=CC=C3)Br)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=NOC(=C1N2C(SCC2=O)C3=CC(=CC=C3)Br)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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